4-Methyl-3-phenylpentanol
Description
4-Methyl-3-phenylpentanol (CAS: Not explicitly listed in evidence) is a branched-chain secondary alcohol featuring a phenyl group at the third carbon and a methyl group at the fourth carbon of a pentanol backbone. These compounds are typically utilized in organic synthesis, fragrance formulations, and pharmaceutical intermediates due to their stereochemical complexity and functional versatility .
Properties
Molecular Formula |
C12H18O |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
4-methyl-3-phenylpentan-1-ol |
InChI |
InChI=1S/C12H18O/c1-10(2)12(8-9-13)11-6-4-3-5-7-11/h3-7,10,12-13H,8-9H2,1-2H3 |
InChI Key |
XOTOKOVCCBSUNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCO)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers and Positional Variants
The positional arrangement of substituents significantly impacts physicochemical properties. Key isomers include:
- Synthetic Accessibility: 4-Methyl-1-phenyl-2-pentanol’s lower purity (95% vs. 98%) may reflect challenges in isolating this isomer during synthesis .
Physical Properties of Methyl-Substituted Pentanols
Data from methyl-pentanol derivatives highlight trends in boiling points and solubility (units inferred as Kelvin due to context):
| Compound Name | Boiling Point (K) | Additional Data* |
|---|---|---|
| 4-Methyl-2-pentanol | 301.3 | 42.4, 4.30 |
| 3-Methyl-3-pentanol | 302.5 | 34.7, 3.52 |
| 2-Methyl-2-pentanol | 286.4 | N/A |
*Unlabeled parameters in source; possibly density or refractive index .
- Branching Impact: Increased branching (e.g., 3-methyl-3-pentanol) correlates with lower boiling points due to reduced surface area for intermolecular interactions .
Functional Group Variations
- Ketone Analog : Phenyl-4-methyl-pentan-3-one (CAS 40463-09-0) shares a similar carbon skeleton but replaces the hydroxyl group with a ketone, increasing volatility and altering reactivity .
- Ester Derivatives : Compounds like methyl phenylglyoxylate () demonstrate how functional group substitution expands application scope, such as in flavoring agents .
Commercial and Industrial Relevance
- Pricing and Availability: Structural isomers like 3-methyl-1-phenyl-3-pentanol are commercially available at high purity (>98%), reflecting demand in precision synthesis .
- Regulatory Status: Analogous phenolic compounds (e.g., 4-propylphenol) are subject to stringent safety evaluations under frameworks like EC 1272/2008, suggesting similar regulatory scrutiny for phenyl-substituted pentanols .
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